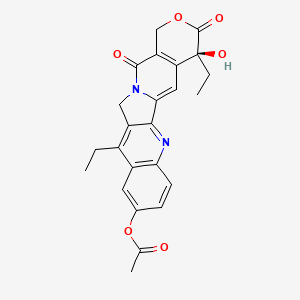

10-O-Acetyl SN-38

Descripción general

Descripción

10-O-Acetyl SN-38 is a derivative of 7-ethyl-10-hydroxycamptothecin, commonly known as SN-38. It is a potent inhibitor of the enzyme topoisomerase I, which plays a crucial role in DNA replication and transcription. This compound is primarily studied for its potential antitumor activity, as it can interfere with DNA processes and induce cell death.

Análisis Bioquímico

Cellular Effects

It is known that SN-38, the parent compound, has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 10-O-Acetyl SN-38 is not fully understood. It is known that SN-38, the active metabolite of irinotecan, exerts its effects at the molecular level. It is a highly effective cytotoxic topoisomerase I inhibitor . This suggests that this compound may have similar properties.

Temporal Effects in Laboratory Settings

It is known that SN-38 induces metabolic disturbances in the central nervous system .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in male mice, the maximum tolerated dose of SN-38 was found to be between 5.0 and 7.5 mg/kg/day .

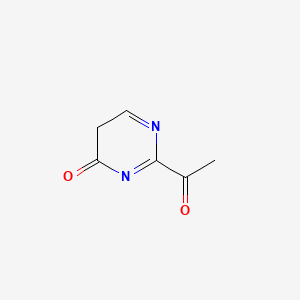

Metabolic Pathways

This compound is involved in various metabolic pathways. In the central nervous system, it has been found to affect purine metabolism, pyrimidine metabolism, amino acid metabolism, and glyceride metabolism .

Transport and Distribution

It is known that SN-38, the parent compound, is transported and distributed within cells and tissues in a manner that allows for increased affinity to lipid membranes and improved delivery of the drug to tumor sites .

Subcellular Localization

It is known that SN-38, the parent compound, is localized in both the nucleus and cytosol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 10-O-Acetyl SN-38 typically involves the acetylation of SN-38 at the 10-O position. This can be achieved by reacting SN-38 with an acetylating agent such as acetic anhydride in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the carrier-deposition method has been used to prepare liposome-entrapped formulations of SN-38, which could be adapted for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

10-O-Acetyl SN-38 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

Reduction: This reaction can convert the compound into a more reduced form, which may have different properties.

Substitution: This reaction can replace specific functional groups on the compound with other groups, potentially enhancing its activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, acetylation of SN-38 results in the formation of this compound.

Aplicaciones Científicas De Investigación

10-O-Acetyl SN-38 has several scientific research applications, including:

Chemistry: It is used as a biochemical tool to study the inhibition of topoisomerase I and its effects on DNA replication and transcription.

Biology: It is used in cell culture studies to investigate its cytotoxic effects on various cancer cell lines.

Medicine: It is being explored as a potential antitumor agent due to its ability to induce cell death in cancer cells.

Industry: It is used in the development of liposome-based drug delivery systems to improve the solubility and stability of SN-38.

Mecanismo De Acción

10-O-Acetyl SN-38 exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to the accumulation of DNA breaks, ultimately inducing cell death. The compound’s molecular targets include DNA topoisomerase I, and it interferes with the DNA replication and transcription pathways .

Comparación Con Compuestos Similares

Similar Compounds

SN-38: The parent compound of 10-O-Acetyl SN-38, known for its potent topoisomerase I inhibitory activity.

Irinotecan: A prodrug that is metabolized into SN-38 in the body, used in chemotherapy.

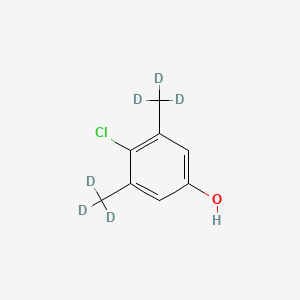

This compound-d3: A deuterated form of this compound, used as a reference material in research.

Uniqueness

This compound is unique due to its acetylation at the 10-O position, which enhances its stability and bioactivity compared to SN-38. This modification allows for improved drug delivery and potentially greater therapeutic efficacy.

Propiedades

IUPAC Name |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-4-14-15-8-13(32-12(3)27)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)28)11-31-23(29)24(18,30)5-2/h6-9,30H,4-5,10-11H2,1-3H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFECOLLKQQDLJK-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80740139 | |

| Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946821-59-6 | |

| Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

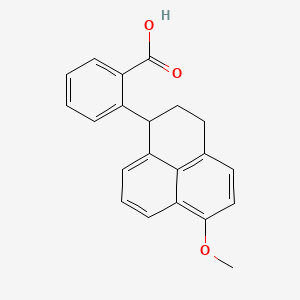

![1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one](/img/structure/B588219.png)